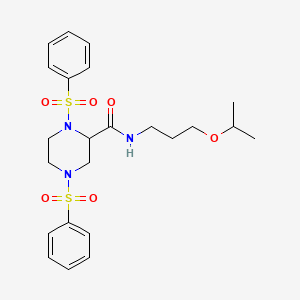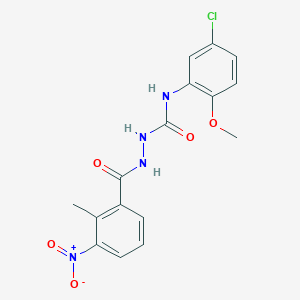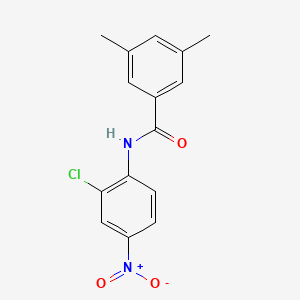
N-(3-isopropoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PIPER is a piperazine derivative that belongs to the class of sulfonylureas. The compound has shown promising results in various studies, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of PIPER is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. In cancer research, PIPER has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In diabetes research, PIPER has been found to activate ATP-sensitive potassium channels, leading to increased insulin secretion. In neurological research, PIPER has been studied for its potential to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
PIPER has been found to have various biochemical and physiological effects in different fields of research. In cancer research, PIPER has been found to induce apoptosis, inhibit cell proliferation, and decrease angiogenesis. In diabetes research, PIPER has been found to increase insulin secretion, improve glucose tolerance, and decrease blood glucose levels. In neurological research, PIPER has been studied for its potential to improve memory and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of PIPER is its high yield in the synthesis process, making it easily accessible for research purposes. The compound has also shown promising results in various studies, making it a subject of interest for researchers. However, one of the limitations of PIPER is its potential toxicity, which requires careful handling and administration in lab experiments.
Orientations Futures
There are numerous future directions for research on PIPER. In cancer research, further studies are needed to understand the mechanism of action of PIPER and its potential as a therapeutic agent. In diabetes research, future studies could focus on the development of PIPER analogs with improved potency and selectivity. In neurological research, further studies are needed to determine the potential of PIPER in the treatment of Alzheimer's disease and Parkinson's disease. Overall, PIPER has shown great potential in various fields of research, and further studies could lead to the development of new therapeutic agents for various diseases.
Applications De Recherche Scientifique
PIPER has been studied for its potential therapeutic applications in various fields of medicine. The compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders. In cancer research, PIPER has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also shown potential in the treatment of diabetes by increasing insulin secretion and improving glucose tolerance. In neurological research, PIPER has been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6S2/c1-19(2)32-17-9-14-24-23(27)22-18-25(33(28,29)20-10-5-3-6-11-20)15-16-26(22)34(30,31)21-12-7-4-8-13-21/h3-8,10-13,19,22H,9,14-18H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLXRIRYJGPRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120256.png)
![4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120259.png)
![methyl 2-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4120280.png)
![N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4120298.png)

![3-chloro-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4120309.png)


![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)

![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120360.png)
